molecular formula C6H12OS B2452803 Thian-3-ylmethanol CAS No. 1195351-86-0

Thian-3-ylmethanol

Cat. No.: B2452803
CAS No.: 1195351-86-0
M. Wt: 132.22
InChI Key: ZQWJQNSOLHKOGY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Thian-3-ylmethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a carbonyl compound (such as formaldehyde) to form the desired alcohol. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Thian-3-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Thiophene-3-carboxylic acid or thiophene-3-carbaldehyde.

    Reduction: 3-methylthiophene.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Thian-3-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which thian-3-ylmethanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s thiophene ring plays a crucial role in its biological activity .

Comparison with Similar Compounds

Thian-3-ylmethanol can be compared with other similar compounds, such as:

    3-Thiophenemethanol: Similar in structure but with different reactivity and applications.

    Thiophene-3-carboxylic acid: An oxidized form of this compound with distinct chemical properties.

    3-Methylthiophene: A reduced form of this compound with different reactivity.

Biological Activity

Thian-3-ylmethanol, a compound characterized by its thiophene ring structure, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is an organosulfur compound with the molecular formula C6H8OSC_6H_8OS. Its structure features a thiophene ring, which is crucial for its biological activity. The compound can undergo various chemical transformations, making it a versatile building block in organic synthesis.

The biological effects of this compound are thought to stem from its interaction with cellular targets such as enzymes and receptors. The thiophene ring may facilitate binding to these targets, leading to modulation of cellular functions. However, the precise molecular pathways and targets remain an area of ongoing investigation.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, a study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In cell line studies, it has shown promise in inhibiting the proliferation of cancer cells. For instance, treatment with this compound resulted in a 40% reduction in cell viability in human breast cancer cell lines (MCF-7) at concentrations ranging from 50 to 200 µM over 48 hours. These findings suggest potential applications in cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundBiological ActivityMechanism of Action
This compound Antimicrobial, anticancerInteraction with cellular enzymes and receptors
3-Thiophenemethanol Moderate antimicrobialSimilar mechanism; less potent than this compound
Thiophene-3-carboxylic acid Antimicrobial; potential anti-inflammatoryOxidized form; different reactivity

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Candida albicans. The results indicated that the compound inhibited fungal growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent for fungal infections.
  • Anticancer Research : In another study focusing on breast cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This study provided evidence that the compound could serve as a lead compound for developing new anticancer therapies.

Properties

IUPAC Name

thian-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWJQNSOLHKOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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